

Technical Guide: Physicochemical Properties of 5-(furan-2-yl)pyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(Furan-2-yl)nicotinic acid

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Abstract

This document provides a technical overview of the physicochemical properties of 5-(furan-2-yl)pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data with established experimental protocols for the synthesis and analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of furan-pyridine derivatives.

Introduction

5-(furan-2-yl)pyridine-3-carboxylic acid, also known as **5-(furan-2-yl)nicotinic acid**, is a bifunctional molecule incorporating both a pyridine carboxylic acid and a furan moiety. The pyridine ring is a common scaffold in pharmaceuticals, while the furan ring is a versatile five-membered heterocycle present in numerous biologically active compounds. The combination of these two rings suggests a potential for diverse chemical reactivity and biological activity, making it a target of interest for drug discovery and materials science. This guide summarizes its computed physicochemical properties, outlines a plausible synthetic route, and discusses potential biological significance based on related structures.

Physicochemical Properties

Direct experimental data for 5-(furan-2-yl)pyridine-3-carboxylic acid is limited. The following table summarizes computed physicochemical properties sourced from the PubChem database. These values are predictions and should be used as estimates pending experimental verification.

Property	Value (Computed)	Reference
Molecular Formula	C ₁₀ H ₇ NO ₃	[1]
Molecular Weight	189.17 g/mol	[1]
XLogP3	1.1	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	63.3 Å ²	[1]
Exact Mass	189.042593085 Da	[1]

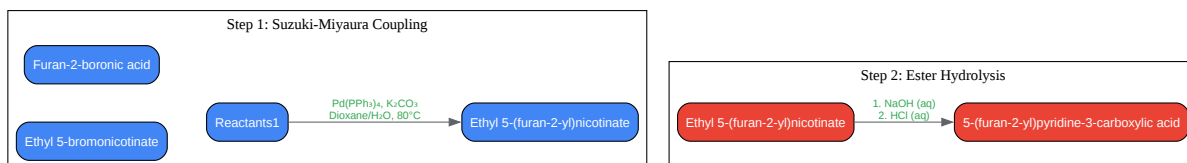
Synthesis and Characterization

A plausible and widely used method for the synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds between aromatic rings.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

- Suzuki-Miyaura Coupling: Coupling of a furan-2-boronic acid with a brominated pyridine-3-carboxylic acid ester.
- Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.



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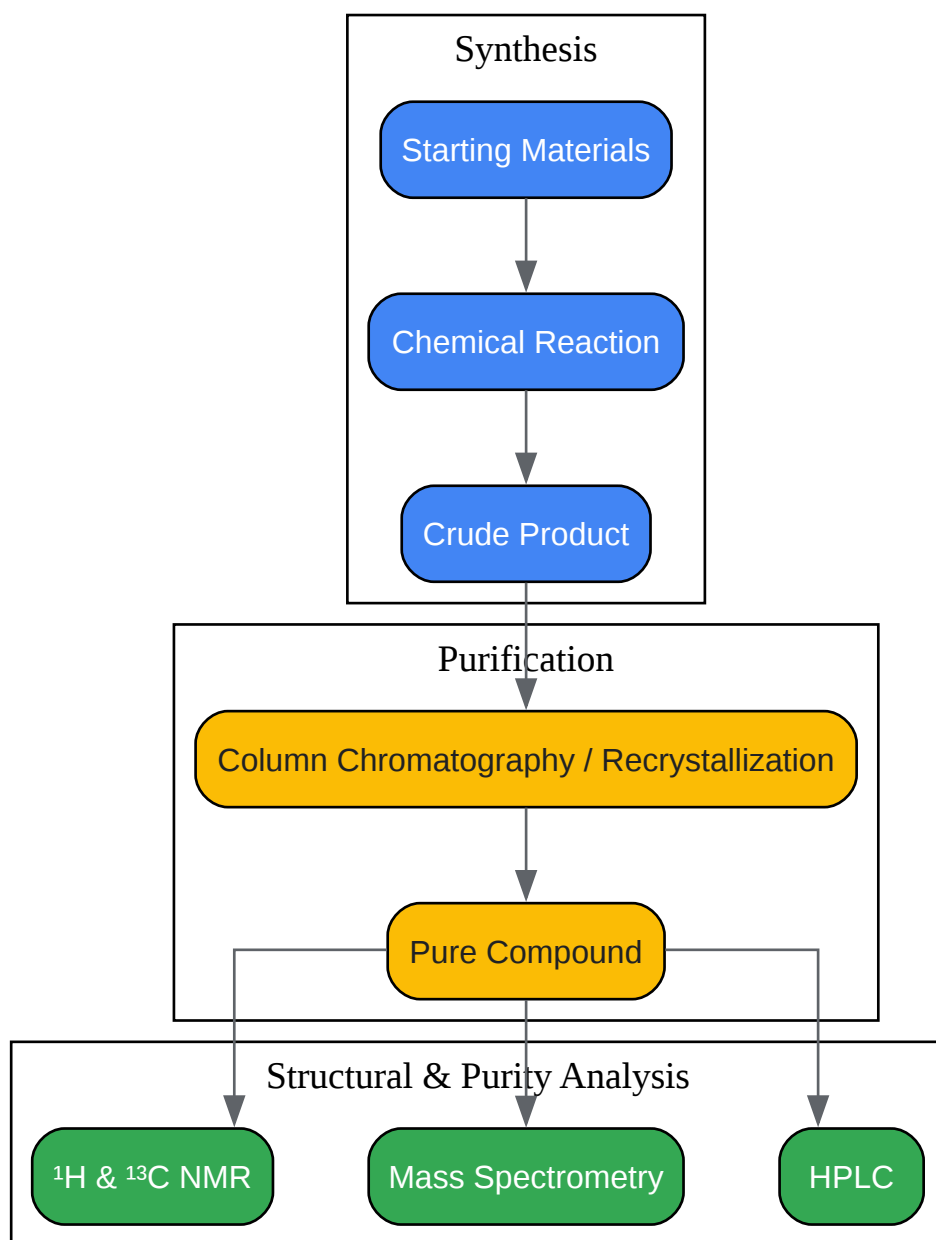
Proposed synthesis of 5-(furan-2-yl)pyridine-3-carboxylic acid.

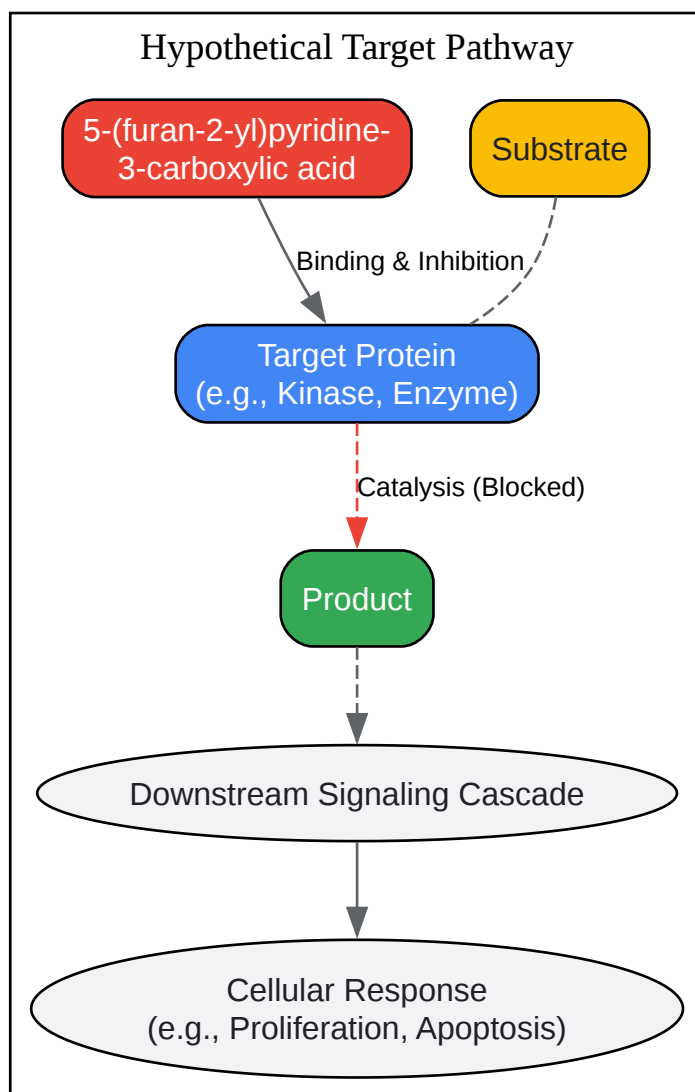
Experimental Protocols

- **Reaction Setup:** To a flame-dried round-bottom flask, add ethyl 5-bromonicotinate (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
- **Reaction Conditions:** Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-(furan-2-yl)nicotinate.
- **Reaction Setup:** Dissolve ethyl 5-(furan-2-yl)nicotinate (1.0 eq) in a mixture of ethanol and water.

- Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).
- Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
- Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(furan-2-yl)pyridine-3-carboxylic acid.

Characterization Workflow





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References

- 1. 5-(Furan-2-yl)nicotinic acid | C₁₀H₇NO₃ | CID 23004860 - PubChem [pubchem.ncbi.nlm.nih.gov]

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